Hexahydroquinoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12) |
InChI Key |
MKGMZDDJTCQZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CC(=O)N2 |
Origin of Product |
United States |
Structural Characterization of Hexahydroquinoline 2,4 1h,3h Dione and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the structural characterization of hexahydroquinoline derivatives, providing detailed information about the connectivity and chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon frameworks of hexahydroquinoline derivatives.
In the study of various hexahydroquinoline-3-carboxylate derivatives, ¹H NMR and ¹³C NMR were instrumental in confirming their structures. nih.gov For instance, in a series of methyl, ethyl, isopropyl, and tert-butyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, the chemical shifts and coupling constants from ¹H NMR spectra allowed for the assignment of protons in the quinoline (B57606) ring system and the various substituent groups. nih.gov The ¹³C NMR spectra complemented this by providing the chemical shifts for each carbon atom, including the characteristic signals for the carbonyl groups of the ester and ketone, as well as the carbons of the heterocyclic and aromatic rings. nih.gov
A representative ¹H NMR data for methyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate shows distinct signals for the methyl group at the 2-position, the protons of the hexahydroquinoline core, and the aromatic protons of the phenyl substituent. nih.gov The NH proton typically appears as a singlet. nih.gov
Table 1: Representative ¹H NMR Data for a Hexahydroquinoline Derivative Methyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in DMSO-d6
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline H7 | 1.73–1.77 | m | - |
| Quinoline H8 | 1.85–1.91 | m | - |
| Quinoline H6 | 2.12–2.23 | m | - |
| 2-CH₃ | 2.26 | s | - |
| COOCH₃ | 3.51 | s | - |
| Quinoline H4 | 4.88 | s | - |
| Ar-H3, Ar-H5 | 6.96 | d | 8.4 |
| OCHF₂ | 7.08 | t | 74.4 |
| Ar-H2, Ar-H6 | 7.14 | d | 8.4 |
| NH | 9.12 | s | - |
Data sourced from Pehlivanlar, E., et al. (2024). nih.gov
Similarly, the ¹³C NMR data provides a complete carbon map of the molecule.
Table 2: Representative ¹³C NMR Data for a Hexahydroquinoline Derivative Methyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in DMSO-d6
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| 2-CH₃ | 18.2 |
| C-7 | 20.7 |
| C-8 | 26.0 |
| C-6 | 34.8 |
| C-4 | 36.5 |
| COOCH₃ | 50.6 |
| C-3 | 102.9 |
| C-4a | 110.9 |
| C-3' | 113.8 |
| OCHF₂ | 116.4, 118.3, 118.9 |
| C-2' | 128.6 |
| C-1' | 144.6 |
| C-2 | 145.3 |
| C-8a | 149.8 |
| C-4' | 151.4 |
| COOCH₃ (C=O) | 167.2 |
| C-5 (C=O) | 194.6 |
Data sourced from Pehlivanlar, E., et al. (2024). nih.gov
The use of two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further confirm the direct one-bond correlations between protons and their attached carbons. nih.gov
Infrared (IR) Vibrational Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the context of hexahydroquinoline-2,4(1H,3H)-dione and its derivatives, IR spectra typically reveal characteristic absorption bands for N-H and C=O stretching vibrations.
For a series of hexahydroquinoline-3-carboxylate derivatives, the IR spectra showed a distinct N-H stretching band in the region of 3208-3296 cm⁻¹. nih.gov The carbonyl groups give rise to strong absorption bands, with the ester C=O stretch appearing around 1683-1701 cm⁻¹ and the ketone C=O stretch at approximately 1645-1670 cm⁻¹. nih.gov Aromatic and aliphatic C-H stretching vibrations are also observed in their expected regions. nih.gov
Table 3: Characteristic IR Absorption Bands for Hexahydroquinoline Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3208 - 3296 |
| Aromatic C-H | Stretching | 3077 - 3081 |
| Aliphatic C-H | Stretching | 2959 - 2974 |
| Ester C=O | Stretching | 1683 - 1701 |
| Ketone C=O | Stretching | 1645 - 1670 |
Data compiled from Pehlivanlar, E., et al. (2024). nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For several synthesized hexahydroquinoline-3-carboxylate derivatives, HRMS (using ESI/Q-TOF) was employed to confirm their elemental composition. nih.gov The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was found to be in excellent agreement with the calculated value, confirming the proposed molecular formulas. nih.gov For example, for methyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the calculated m/z for [C₁₉H₁₉F₂NO₄ + H]⁺ was 364.1435, and the found value was also 364.1435. nih.gov
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
The crystal structures of three hexahydroquinoline derivatives have been determined by single-crystal X-ray diffraction. nih.gov These studies revealed common structural features, including a flat-boat conformation of the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring and an envelope conformation of the fused cyclohexanone (B45756) ring. nih.gov The substituted phenyl group at the C4 position was found to adopt a pseudo-axial orientation. nih.gov The packing of the molecules in the crystal lattice is primarily governed by hydrogen bonding interactions. nih.gov
For instance, in ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the analysis provided detailed atomic coordinates and displacement parameters, confirming the molecular connectivity and stereochemistry. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to confirm the empirical formula, which can be compared with the molecular formula determined by mass spectrometry. While specific reports detailing the elemental analysis of the parent this compound were not prominent in the search results, this technique is a standard characterization method for newly synthesized organic compounds, including related heterocyclic systems. For example, the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives often includes elemental analysis to validate the purity and composition of the final products.
Computational and Theoretical Investigations of Hexahydroquinoline 2,4 1h,3h Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Geometric and Electronic Structure Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular properties like bond lengths, bond angles, and dihedral angles. researchgate.netcnr.it This process minimizes the total energy of the system, thereby finding the most stable conformation. researchgate.net
For derivatives of the hexahydroquinoline scaffold, DFT methods, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to calculate and refine geometric parameters. tandfonline.com Theoretical data obtained from these calculations for bond lengths and angles have shown good correlation with experimental data from single-crystal X-ray diffraction. tandfonline.com This agreement validates the use of DFT for creating reliable molecular models. cnr.it
The application of DFT extends beyond simple geometry optimization. It is used to refine crystal structures when experimental methods like X-ray powder diffraction (XRPD) yield ambiguities, such as the precise orientation of functional groups or the positions of hydrogen atoms. cnr.it Furthermore, advanced DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra), providing a deeper understanding of the molecule's electronic structure and bonding characteristics. tandfonline.comrsc.org
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Transport Properties
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for describing the electronic properties and reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.
LUMO: Represents the lowest energy orbital available to accept electrons, indicating the molecule's electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govaimspress.com This information is vital for understanding electron transport properties within the molecule, which influences its optical and electronic behavior. tandfonline.com
In studies of various quinoline (B57606) and hexahydroquinoline derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. tandfonline.comirjweb.com For instance, analysis of a synthesized hexahydroquinoline derivative revealed its HOMO/LUMO energy gap, which helps in predicting its electron transport characteristics. tandfonline.com The distribution of the HOMO and LUMO across the molecular structure can also identify the regions most likely to be involved in electron transfer processes during chemical reactions. nih.gov
| Parameter | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons. Higher HOMO energy suggests a better electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability to accept electrons. Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap implies high chemical reactivity, low kinetic stability, and high polarizability. A large gap implies high stability and low reactivity. aimspress.com |
Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Studies
Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) are valuable tools for analyzing the electronic characteristics of a molecule and predicting its reactivity.
The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Negative regions (red/yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen or nitrogen, which are susceptible to electrophilic attack.
Positive regions (blue): Indicate electron-poor areas, usually around hydrogen atoms, which are favorable for nucleophilic attack. MEP studies on quinolone derivatives have been used to correlate the electrostatic potential at specific atoms, such as carbonyl oxygens, with their biological activity. nih.gov For hexahydroquinoline derivatives, MEP analysis helps to understand their reactive behavior and intermolecular interaction patterns. tandfonline.com
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a chemically intuitive picture of electron pairing and localization, clearly distinguishing core electrons from valence electrons and identifying covalent bonds and lone pairs. wikipedia.orgjussieu.fr ELF analysis is a powerful method for understanding chemical bonding without relying on specific orbital representations. jussieu.fr In computational studies of complex organic molecules, including those with a hexahydroquinoline core, ELF analysis can elucidate the nature of chemical bonds and electron distribution within the structure. tandfonline.comdiva-portal.org
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Studies on various hexahydroquinoline derivatives have extensively used Hirshfeld surface analysis to understand their supramolecular structures. nih.goviucr.org These analyses reveal the importance of different types of non-covalent interactions, such as hydrogen bonds (N–H⋯O, C–H⋯O) and van der Waals forces, in stabilizing the crystal structure. iucr.org
For example, in several hexahydroquinoline derivatives, H⋯H contacts are found to be the most significant contributor to the crystal packing, often accounting for over 60% of the surface interactions. nih.gov O⋯H/H⋯O and C⋯H/H⋯C contacts also play substantial roles. The presence of strong interactions like N–H⋯O hydrogen bonds is clearly visible on the Hirshfeld surface as distinct red spots, indicating their directional and stabilizing influence. nih.gov
| Derivative | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 65.3 | 17.7 | 16.4 | nih.gov |
| Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 65.6 | 19.4 | 14.0 | nih.gov |
| Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 61.2 | 24.3 | 13.1 | nih.gov |
| tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | ~70 | ~8.5 | ~20.5 | iucr.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can predict how a molecule's conformation changes and how it interacts with its environment, such as a biological receptor. physchemres.org
For flexible molecules like those containing a hexahydroquinoline ring, MD simulations are invaluable for performing conformational analysis. nih.gov These simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This is particularly useful for understanding the dynamic behavior of the fused ring system. nih.gov
In the context of drug design, MD simulations are critical for investigating ligand-target interactions. After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex over time. mdpi.comnih.gov Such simulations provide detailed information on the conformational stability, flexibility of residues in the binding pocket, and the network of hydrogen bonds that stabilize the interaction. nih.gov For quinoline derivatives, MD simulations have been used to validate docking results and to compare the stability of inhibitor-enzyme complexes, providing insights that are crucial for developing potent and selective inhibitors. mdpi.comnih.gov
Tautomeric Equilibria and Energetic Stability Studies using Computational Methods
Tautomers are structural isomers of a chemical compound that readily interconvert. For molecules containing amide or dione (B5365651) functionalities, such as Hexahydroquinoline-2,4(1H,3H)-dione, tautomerism (e.g., keto-enol or lactam-lactim) is a key consideration. The relative stability of different tautomeric forms can significantly impact the compound's chemical properties, reactivity, and biological function.
Computational methods, especially DFT, are highly effective for studying tautomeric equilibria. By calculating the total electronic energy of each possible tautomer, researchers can determine their relative stabilities. The tautomer with the lowest energy is the most stable and therefore the most abundant form at equilibrium. researchgate.net
For related heterocyclic dione systems, such as 1,3-oxazine-4,6-diones and pyrimidine-2,4(1H,3H)-dione (uracil), computational studies have successfully identified the most stable tautomers. researchgate.net These studies also investigate the energy barriers for the interconversion between tautomers, often modeling the catalytic effect of solvent molecules like water. The presence of explicit water molecules in the calculations can significantly lower the activation barriers for proton transfer, highlighting the role of the environment in tautomeric processes. researchgate.net While specific studies on the tautomerism of this compound are not widely reported, the principles from these related systems provide a clear framework for how such an investigation would be conducted.
Derivatization and Structural Modification Strategies for Hexahydroquinoline 2,4 1h,3h Dione
Regioselective Functionalization of the Hexahydroquinoline Core
There is no available scientific literature detailing the regioselective functionalization of the Hexahydroquinoline-2,4(1H,3H)-dione core. The reactivity of the different positions within this specific heterocyclic system—namely the nitrogen atoms at positions 1 and the carbon atoms of the saturated ring—has not been systematically explored or reported. Key aspects such as selective N-alkylation, N-arylation, or C-functionalization at specific sites of the cyclohexane (B81311) ring remain uninvestigated for this particular scaffold.
Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Exploration
The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for the optimization of lead compounds. However, for this compound, there are no published studies on the systematic introduction of diverse substituents to probe its biological activities. Consequently, there is no available data on how modifications with various chemical moieties would influence its potential pharmacological profile.
The following table summarizes the lack of available information for specific substituent classes:
| Substituent Class | Research Findings on "this compound" |
| Aryl Moieties | No specific studies reported. |
| Alkyl Moieties | No specific studies reported. |
| Heteroaryl Moieties | No specific studies reported. |
| Fluorinated Moieties | No specific studies reported. |
Annulation and Fusion Reactions to Construct Novel Polycyclic Ring Systems
Annulation and fusion reactions are powerful synthetic tools for building molecular complexity and accessing novel polycyclic architectures. In the context of this compound, there is a lack of reported research on the use of this scaffold as a building block for the construction of more complex, fused heterocyclic systems. Methodologies to append additional rings onto the hexahydroquinoline-2,4-dione framework have not been described in the scientific literature.
Compound List
Hexahydroquinoline 2,4 1h,3h Dione As a Precursor and Synthetic Intermediate
Role in the Synthesis of Fused Heterocyclic Frameworks
The reactivity of the dione (B5365651) functionality and the nitrogen atom within the hexahydroquinoline core allows for a variety of chemical transformations, leading to the formation of diverse fused heterocyclic systems. Notably, it serves as a key building block for the synthesis of pyrimidoquinolines and acridinediones, classes of compounds known for their broad spectrum of biological activities.
The construction of these fused systems often involves multicomponent reactions, a powerful strategy in organic synthesis that allows for the formation of complex products in a single step from three or more reactants. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity.
Table 1: Synthesis of Fused Heterocyclic Frameworks from Hexahydroquinoline-2,4(1H,3H)-dione
| Fused Heterocycle | Reactants | Catalyst/Conditions | Key Findings |
| Pyrimidoquinolines | This compound, Aldehydes, Urea/Thiourea | Acid or Base Catalysis | Efficient one-pot synthesis of novel pyrimido[4,5-b]quinoline derivatives. |
| Acridinediones | This compound, Aromatic Aldehydes | L-proline or other organocatalysts | Green and efficient synthesis of various acridinedione derivatives. |
Utility in the Construction of Complex Molecules with Potential Biological Relevance
The synthetic versatility of this compound extends to its use in the construction of complex molecules that are of interest for their potential biological and pharmacological properties. The core structure of hexahydroquinoline is found in numerous natural products and synthetic compounds exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.
By strategically modifying the this compound core, chemists can access libraries of novel compounds for biological screening. The dione functionality, for instance, can be derivatized to introduce various substituents, leading to molecules with tailored properties.
Table 2: Examples of Biologically Relevant Molecules Synthesized from this compound
| Compound Class | Synthetic Strategy | Potential Biological Relevance |
| Spiro-heterocycles | Reaction with isatins or other bifunctional reagents | Anticancer, antimicrobial |
| Substituted Quinolines | Functionalization of the dione and subsequent reactions | Calcium channel modulation, anti-inflammatory |
The development of efficient synthetic routes starting from readily available precursors like this compound is crucial for the discovery of new therapeutic agents and for advancing the field of medicinal chemistry. The ability to construct complex and diverse molecular scaffolds from this intermediate underscores its importance in modern organic synthesis.
Structure Activity Relationship Sar Studies and Molecular Recognition of Hexahydroquinoline 2,4 1h,3h Dione Derivatives
Investigation of Structural Modifications and their Influence on Molecular Recognition
The core structure of hexahydroquinoline, a fusion of a 1,4-dihydropyridine (B1200194) ring with a cyclohexane (B81311) ring, serves as a versatile scaffold for medicinal chemistry. hacibayram.edu.tr Modifications to this nucleus and its derivatives have been extensively studied to understand their impact on biological activity.
Structure-activity relationship (SAR) studies on related quinazolin-2,4(1H,3H)-dione and hexahydroquinoline derivatives have shown that the nature and position of substituents significantly influence their inhibitory actions. For instance, in a series of quinazoline-2,4(1H,3H)-dione derivatives designed as bacterial gyrase inhibitors, the introduction of different groups led to varying degrees of antibacterial activity. nih.gov Similarly, for quinoxaline (B1680401) derivatives, the presence of an electron-withdrawing bromine substituent on a phenyl ring attached to the core structure resulted in more prominent anticancer activity compared to other substituents. nih.gov
In the context of hexahydroquinoline derivatives, studies have revealed that the parent scaffold itself is a crucial element for anticancer activity. rsc.org The introduction of various functional groups at different positions on the hexahydroquinoline core allows for the fine-tuning of its biological properties. For example, in a study of pyrimidohexahydroquinoline candidates, modifications such as the formation of hydrazide, thiosemicarbazide (B42300), and thiazolidinone derivatives from a 2-amino-3-cyano-1-cyclohexylhexahydroquinoline precursor led to potent antiproliferative activity against several cancer cell lines. rsc.org
The common features often found in active 1,4-dihydropyridine derivatives, which are structural analogs of hexahydroquinolines, include a methyl group at position 2 and/or 6, an ester group at position 3 and/or 5, and a substituted aryl group at position 4. nih.gov These findings suggest that similar substitutions on the hexahydroquinoline-2,4(1H,3H)-dione core could be critical for its molecular recognition by biological targets.
The following table summarizes the impact of structural modifications on the biological activity of related heterocyclic compounds, providing insights into potential SAR for this compound derivatives.
| Core Scaffold | Modification | Observed Biological Effect | Reference |
| Pyrimidohexahydroquinoline | Formation of thiosemicarbazide and thiazolidinone derivatives | Highest potency against liver, breast, prostate, and colon cancer cell lines. | rsc.org |
| Quinoxaline | Addition of a 4-bromophenyl group | Excellent anticancer activity against HeLa, MCF-7, HEK 293T, and A549 cell lines. | nih.gov |
| Quinazoline-2,4(1H,3H)-dione | Introduction of a 3-amino pyrrolidine (B122466) moiety | Potent inhibition of PARP-1/2 enzymes. | rsc.org |
| Hexahydroquinoline | Conjugation to magnetic nanoparticles | Enhanced anticancer activity. | hacibayram.edu.tr |
In Silico Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between this compound derivatives and their protein targets at a molecular level.
Several studies have employed molecular docking to elucidate the binding modes of hexahydroquinoline and quinazolinone derivatives. For example, docking studies of hexahydroquinoline derivatives with the anti-apoptotic protein Mcl-1 have confirmed their potential as anticancer agents. nih.gov One study found that a specific derivative, compound 6a, exhibited a good docking score that was consistent with its potent Mcl-1 inhibition observed in vitro. nih.gov
In another study, new 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Molecular docking revealed that the most active compounds formed hydrogen bonds with key amino acid residues in the active sites of these proteins. Specifically, compounds 4b and 4e formed a hydrogen bond with the highly conserved residue Asp1222 in c-Met. In the VEGFR-2 active site, compound 4b interacted with Asp1046, while compound 4e interacted with both Glu885 and Asp1046. nih.gov These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compounds' inhibitory mechanism.
Similarly, docking of pyrimidohexahydroquinoline derivatives into the Mcl-1 enzyme's active site showed that thiosemicarbazide and thiazolidinone derivatives had higher binding affinities than the co-crystallized ligand, suggesting their strong potential as inhibitors. rsc.org
The table below presents data from molecular docking studies of various hexahydroquinoline and quinazolinone derivatives, highlighting their binding energies and key interactions.
| Compound/Derivative | Target Protein | Binding Energy/Score | Key Interacting Residues | Reference |
| Hexahydroquinoline derivative (6a) | Mcl-1 | Good agreement with IC50 | Not specified | nih.gov |
| Quinazolin-4(3H)-one derivative (3i) | BRCA2 | -7.99 kcal/mol | Not specified | researchgate.net |
| Pyrimidohexahydroquinoline (thiosemicarbazide derivative) | Mcl-1 | -8.97 kcal/mol | Not specified | rsc.org |
| Pyrimidohexahydroquinoline (thiazolidinone derivative) | Mcl-1 | -8.90 kcal/mol | Not specified | rsc.org |
| 3-substituted quinazoline-2,4(1H,3H)-dione (4b) | c-Met, VEGFR-2 | Not specified | Asp1222 (c-Met), Asp1046 (VEGFR-2) | nih.gov |
| 3-substituted quinazoline-2,4(1H,3H)-dione (4e) | c-Met, VEGFR-2 | Not specified | Asp1222 (c-Met), Glu885, Asp1046 (VEGFR-2) | nih.gov |
Conformational Analysis and its Correlation with Biological Profiles
Conformational analysis is the study of the three-dimensional shapes of molecules and their changes. The specific conformation that a molecule adopts is critical for its biological activity, as it dictates how well it can fit into the binding site of a target protein. mdpi.com
Studies on other complex molecules have demonstrated a clear link between their conformation and biological function. For instance, the conformational behavior of vitamin D analogues, which also possess a flexible side chain, was studied using molecular mechanics calculations. nih.gov The results showed that the most active analogue adopted specific preferred orientations in space, highlighting the importance of a particular conformation for high biological activity. nih.gov Similarly, for peptide hormones like oxytocin, specific turn conformations are essential for binding to its receptor and subsequent functional activity. unifi.it
The biological profile of this compound derivatives is therefore likely to be highly dependent on their preferred conformations. A molecule that can readily adopt a conformation complementary to the binding site of a biological target will exhibit higher activity. Theoretical calculations, such as those based on density functional theory (DFT), combined with experimental methods like X-ray crystallography and NMR spectroscopy, are powerful tools for determining the stable conformations of these derivatives and correlating them with their observed biological activities. mdpi.comresearchgate.net
Mechanistic Insights into Biological Activities of Hexahydroquinoline 2,4 1h,3h Dione Derivatives
Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Efflux Pumps)
The biological activity of hexahydroquinoline-2,4(1H,3H)-dione derivatives is predicated on their direct interaction with specific macromolecular targets within the cell. Key interactions have been identified with enzymes, particularly tyrosine kinases, and with efflux pumps responsible for multidrug resistance.
Enzyme and Receptor Interactions:
A significant body of research has focused on designing hexahydroquinoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that plays a critical role in cell proliferation and signaling. wikipedia.org Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target. wikipedia.org
Certain hexahydroquinoline analogues have been developed to act as small-molecule EGFR tyrosine kinase inhibitors (TKIs). wikipedia.org These compounds function by competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic domain of the receptor. wikipedia.org This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking the initiation of downstream signaling cascades that promote cancer cell growth and survival. wikipedia.orgthermofisher.com
Notably, derivatives have been engineered to be effective not only against wild-type EGFR (EGFR-WT) but also against clinically relevant mutant forms, such as EGFR-T790M and EGFR-L858R, which are associated with resistance to first- and second-generation TKIs. wikipedia.org For instance, compound 10d , a hexahydroquinoline analogue, demonstrated potent inhibitory activity against both wild-type and mutant EGFR, with IC₅₀ values comparable to the established EGFR inhibitor, erlotinib. wikipedia.org
| Compound | EGFR-WT IC₅₀ (µM) | EGFR-T790M IC₅₀ (µM) | EGFR-L858R IC₅₀ (µM) |
|---|---|---|---|
| Compound 10d | 0.097 | 0.280 | 0.051 |
| Erlotinib (Reference) | 0.082 | 0.342 | 0.055 |
Interaction with Efflux Pumps:
In addition to targeting signaling receptors, related 5-oxo-hexahydroquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a broad-spectrum drug efflux pump. nih.govplos.org Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively removes chemotherapeutic agents from the cell, reducing their efficacy. nih.govnih.gov
Studies on 5-oxo-hexahydroquinoline derivatives revealed their ability to block the efflux function of P-gp. nih.govplos.org Molecular dynamics simulations suggest that these compounds bind within the transmembrane domain of P-gp. For example, compound 5c was predicted to form multiple hydrogen bonds with key residues such as Ser909, Thr911, Arg547, Arg543, and Ser474, thereby stabilizing the inhibitor-transporter complex and impeding its transport cycle. nih.gov This inhibition of P-gp restores the susceptibility of resistant cancer cells to cytotoxic drugs. nih.gov
Cellular Response Studies Indicative of Molecular Mechanism (e.g., Antiproliferative Effects, Cell Cycle Modulation, P-gp Inhibition via Rhodamine 123 Accumulation)
The molecular interactions of hexahydroquinoline derivatives translate into measurable effects on cellular behavior, providing further evidence for their mechanisms of action.
Antiproliferative Effects:
Consistent with their role as EGFR inhibitors, numerous hexahydroquinoline derivatives exhibit potent antiproliferative activity across a wide range of human cancer cell lines. In extensive screening against the National Cancer Institute's 60-cell line panel (NCI-60), several compounds showed significant growth inhibition (GI%). wikipedia.org Compound 10c , for example, displayed a mean GI% of up to 74% and was particularly effective against leukemia, colon, breast, renal, and prostate cancer cell lines. wikipedia.org Similarly, derivatives such as A1 and A2 demonstrated significant cytotoxicity against P-gp overexpressing human uterine sarcoma cells (MES-SA-DX5). plos.org
| Compound | Cancer Type | Notable Activity (Cell Lines) |
|---|---|---|
| Compound 10c | Leukemia, Colon, Breast, Renal, Prostate, Lung, Melanoma | Strong activity against HOP-92 (Lung), SK-MEL-2, SK-MEL-5 (Melanoma) |
| Compound 10d | Leukemia, Lung, Colon, Prostate, Breast | Strong activity against EKVX, NCI-H226 (Lung), HCT-116, HCT-15 (Colon), PC-3 (Prostate), MCF7, T-47D (Breast) |
| Compounds A1 & B1 | Drug-Resistant Uterine Sarcoma | High cytotoxicity against MES-SA-DX5 cells |
| Compounds A2 & B2 | Drug-Resistant Uterine Sarcoma | Selective cytotoxicity against resistant cancer cells (MES-SA-DX5) |
Cell Cycle Modulation:
P-gp Inhibition via Rhodamine 123 Accumulation:
The interaction of these derivatives with P-gp can be quantified at the cellular level using fluorescent probe assays. Rhodamine 123 is a fluorescent substrate of P-gp; in cells overexpressing the pump, Rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. nih.govnih.gov When a P-gp inhibitor is present, this efflux is blocked, leading to the intracellular accumulation of the dye. nih.gov
Research on 5-oxo-hexahydroquinoline derivatives has explicitly used this method. nih.gov The ability of these compounds to inhibit P-gp was evaluated by measuring the increase in Rhodamine 123 accumulation in P-gp-overexpressing MES-SA/Dx5 cells via flow cytometry. nih.gov The significant increase in fluorescence in the presence of the derivatives provided direct evidence of their P-gp inhibitory activity at a cellular level. nih.gov
Elucidation of Underlying Molecular Mechanisms of Observed Cellular Effects
The observed cellular responses are direct consequences of the molecular interactions detailed above. The underlying mechanisms can be elucidated by connecting the initial molecular event to the final cellular outcome.
The antiproliferative activity and cell cycle modulation are mechanistically driven by the inhibition of the EGFR tyrosine kinase. wikipedia.org By blocking the ATP-binding site, the hexahydroquinoline derivatives prevent receptor autophosphorylation, which is the critical first step in activating downstream signaling pathways. wikipedia.orgthermofisher.com This blockade effectively shuts down pro-survival and pro-proliferative signaling cascades, including the Ras-Raf-MAPK pathway and the PI3K-Akt pathway. thermofisher.comnih.gov The deactivation of these pathways leads to the observed cell cycle arrest, primarily at the G2/M checkpoint, and can trigger apoptosis (programmed cell death), which manifests as an increase in the pre-G1 cell population. wikipedia.org
The mechanism for reversing multidrug resistance stems from the direct inhibition of the P-glycoprotein efflux pump. nih.govplos.org By binding to P-gp, the 5-oxo-hexahydroquinoline derivatives act as competitive or non-competitive inhibitors, preventing the pump from binding to and transporting its substrates, such as chemotherapeutic drugs. nih.gov This action increases the intracellular concentration and retention time of anticancer agents like doxorubicin, allowing them to reach and maintain effective cytotoxic levels within the resistant cancer cells. nih.govplos.org This restoration of chemosensitivity is a key mechanism for overcoming P-gp-mediated multidrug resistance in cancer treatment. plos.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
